molecular formula C16H15IN2O2 B11687175 2-iodo-N'-(3-phenylpropanoyl)benzohydrazide

2-iodo-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B11687175
M. Wt: 394.21 g/mol
InChI Key: YQTMXXGAXQMTIP-UHFFFAOYSA-N
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Description

2-iodo-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15IN2O2 and a molecular weight of 394.21 g/mol . It is a derivative of benzohydrazide, featuring an iodine atom and a phenylpropanoyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-iodo-N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-iodo-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-iodo-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-iodo-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-iodo-N’-(3-phenylpropanoyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

    2-chloro-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a chlorine atom instead of iodine.

    2-bromo-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a bromine atom instead of iodine.

    N’-(3-phenylpropanoyl)benzohydrazide: Lacks the halogen atom, resulting in different reactivity and properties.

The presence of the iodine atom in 2-iodo-N’-(3-phenylpropanoyl)benzohydrazide imparts unique chemical reactivity and potential biological activities, distinguishing it from its analogs .

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

2-iodo-N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C16H15IN2O2/c17-14-9-5-4-8-13(14)16(21)19-18-15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21)

InChI Key

YQTMXXGAXQMTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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